Z-APF-CMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

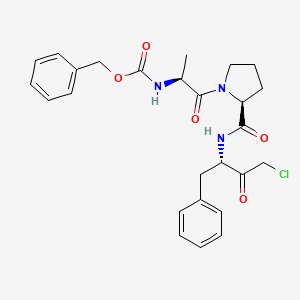

Molecular Formula |

C26H30ClN3O5 |

|---|---|

Molecular Weight |

500.0 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C26H30ClN3O5/c1-18(28-26(34)35-17-20-11-6-3-7-12-20)25(33)30-14-8-13-22(30)24(32)29-21(23(31)16-27)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,28,34)(H,29,32)/t18-,21-,22-/m0/s1 |

InChI Key |

CSTMIHZYNKMFSL-NYVOZVTQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |

sequence |

APF |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Z-APF-CMK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-APF-CMK (Z-Ala-Pro-Phe-chloromethylketone) is a synthetic peptide derivative that functions as a specific and potent inhibitor of Ca2+-regulated nuclear scaffold protease (CRNSP). This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, inhibitory kinetics, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this compound and its target.

Introduction

The nuclear scaffold is a dynamic proteinaceous network crucial for maintaining the structural integrity of the nucleus, organizing chromatin, and regulating DNA replication and transcription. The Ca2+-regulated nuclear scaffold protease (CRNSP) is a key enzyme involved in the modulation of the nuclear scaffold's architecture. Dysregulation of CRNSP activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying the physiological and pathological roles of CRNSP. This document elucidates the intricate details of its inhibitory mechanism.

Molecular Target and Specificity

The primary molecular target of this compound is the Ca2+-regulated nuclear scaffold protease (CRNSP)[1]. CRNSP is a serine protease characterized by a chymotrypsin-like substrate preference, meaning it preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan[2].

This compound is designed as a peptide mimetic of the CRNSP substrate. The sequence Ala-Pro-Phe corresponds to the P3, P2, and P1 positions of a substrate, respectively, providing high affinity and specificity for the active site of the protease. The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with the active site histidine residue of the serine protease, leading to irreversible inhibition.

While this compound is highly specific for CRNSP, it is important to note that other chloromethylketone-containing peptide inhibitors, such as AAPF-CMK, have been reported to interact with other cellular targets, including ATP-dependent helicases and certain proteins within DNA repair and chromatin remodeling complexes. Therefore, careful consideration of potential off-target effects is warranted in experimental designs.

Quantitative Inhibitory Data

| Inhibitor | Target | Ki (nM) | Inhibition Type |

| succinyl-AAPF-cmk | Nuclear Scaffold Protease | 56 | Irreversible |

Table 1: Inhibitory constant (Ki) for a related chloromethylketone inhibitor against nuclear scaffold protease[3]. The Ki value for this compound is expected to be in a similar nanomolar range due to structural similarities.

Mechanism of Inhibition

The inhibitory action of this compound on CRNSP proceeds through a two-step mechanism characteristic of affinity labels:

-

Initial Binding: The peptide portion of this compound (Z-Ala-Pro-Phe) recognizes and binds to the active site of CRNSP in a substrate-like manner. This initial binding is reversible and is governed by the affinity of the inhibitor for the enzyme.

-

Covalent Modification: Following the initial binding, the electrophilic chloromethylketone moiety is positioned in close proximity to a nucleophilic histidine residue within the catalytic triad of the serine protease. This facilitates a nucleophilic attack by the histidine on the chloromethylketone, resulting in the formation of a stable covalent bond and the displacement of the chlorine atom. This step renders the inhibition irreversible.

Signaling Pathway

CRNSP plays a critical role in the dynamic regulation of the nuclear lamina, a key component of the nuclear scaffold. The activity of CRNSP is tightly regulated by intracellular calcium levels[2].

Various cellular stimuli can lead to an increase in intracellular calcium concentration. This rise in calcium activates CRNSP, which then proteolytically cleaves specific nuclear proteins, most notably lamins A and C[2]. The cleavage of these lamins leads to the disassembly or remodeling of the nuclear scaffold, a process that is essential for events such as mitosis and apoptosis. This compound, by irreversibly inhibiting CRNSP, blocks this cascade, thereby preventing lamin cleavage and the subsequent alterations to the nuclear scaffold.

Experimental Protocols

CRNSP Inhibition Assay

This protocol describes a general method for determining the inhibitory potential of this compound against CRNSP using a fluorogenic substrate.

Materials:

-

Purified or recombinant CRNSP

-

This compound

-

Fluorogenic peptide substrate for chymotrypsin-like proteases (e.g., Suc-LLVY-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.

-

Add 25 µL of CRNSP solution (at a final concentration that gives a linear rate of substrate cleavage over the assay time) to each well, except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (at a concentration close to its Km value) to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

Conclusion

This compound is a powerful and specific tool for the investigation of the Ca2+-regulated nuclear scaffold protease. Its mechanism as an irreversible inhibitor, targeting a key enzyme in nuclear architecture dynamics, makes it invaluable for cell biology research. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting CRNSP in various disease contexts. Further studies are warranted to precisely determine the IC50 and Ki values of this compound for CRNSP and to fully elucidate the upstream and downstream signaling events associated with this critical nuclear protease.

References

Unraveling the Chymotrypsin-Like Specificity of Z-APF-CMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-APF-CMK (N-carbobenzoxy-L-alanyl-L-alanyl-L-phenylalanine chloromethyl ketone) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its design confers a high degree of specificity towards proteases that exhibit a chymotrypsin-like substrate preference, primarily recognizing and cleaving after large hydrophobic residues such as phenylalanine. This technical guide provides an in-depth analysis of the chymotrypsin-like substrate specificity of this compound, its mechanism of action, and its primary biological target.

The core of this compound's specificity lies in its peptide sequence, Ala-Pro-Phe, which mimics the preferred substrate recognition motif of chymotrypsin-like serine proteases. The chloromethyl ketone (CMK) moiety acts as a reactive "warhead" that forms a covalent bond with the active site histidine residue of the target protease, leading to irreversible inhibition.

A key target of this compound is the Ca2+-regulated nuclear scaffold protease (CRNSP)[1]. This protease, which displays chymotrypsin-like activity, is associated with the nuclear scaffold and is implicated in critical cellular processes, including the regulation of nuclear structure and potentially carcinogenesis[2].

Quantitative Data on Inhibition

| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |

| AAPF-CMK | Nuclear Scaffold Protease | 56 nM | [2] |

Note: The Ki value for AAPF-CMK is presented as a proxy to illustrate the potential potency of this compound against its target, the Ca2+-regulated nuclear scaffold protease.

Mechanism of Action

This compound functions as a suicide inhibitor. The peptide portion of the molecule directs it to the active site of chymotrypsin-like proteases. The phenylalanine residue at the P1 position fits into the S1 substrate-binding pocket of the enzyme, which is characteristically deep and hydrophobic in chymotrypsin-like proteases. Once bound, the chloromethyl ketone group is positioned to react with the nucleophilic imidazole side chain of the active site histidine residue, leading to alkylation and the formation of a stable, covalent adduct. This covalent modification permanently inactivates the enzyme.

Experimental Protocols

General Enzyme Inhibition Assay for Chymotrypsin-like Proteases

This protocol outlines a general procedure for determining the inhibitory activity of compounds like this compound against a chymotrypsin-like protease using a chromogenic or fluorogenic substrate.

Materials:

-

Purified chymotrypsin or target chymotrypsin-like protease (e.g., CRNSP)

-

This compound

-

Chromogenic or fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the chymotrypsin-like protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Assay Setup:

-

To each well of the microplate, add a fixed volume of the enzyme solution.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

-

Initiation of Reaction: Add the chromogenic or fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitroanilide).

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models). For irreversible inhibitors like this compound, determination of the second-order rate constant (k_inact/Ki) is more appropriate.

-

Visualizations

Mechanism of Irreversible Inhibition

Caption: Covalent modification of the active site by this compound.

Experimental Workflow for Inhibition Assay

Caption: Steps for assessing the inhibitory potency of this compound.

Signaling Context of the Target Protease

Caption: this compound targets CRNSP, impacting nuclear processes.

Conclusion

This compound is a valuable research tool for studying chymotrypsin-like serine proteases, particularly the Ca2+-regulated nuclear scaffold protease. Its high specificity, conferred by its peptide sequence, and its irreversible mechanism of action make it a potent inhibitor. While specific quantitative data for this compound remains to be fully elucidated, the data from analogous compounds suggest a high degree of potency. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively utilize and understand the function of this compound in their investigations of cellular signaling and disease. Further research into the precise kinetic parameters of this compound and the detailed signaling pathways involving CRNSP will undoubtedly provide deeper insights into the roles of these proteases in cellular function and pathology.

References

Z-APF-CMK: A Technical Guide to its Role in Cellular Transformation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-APF-CMK (N-Benzyloxycarbonyl-Ala-Ala-Pro-Phe-chloromethylketone) is a synthetic peptide derivative that functions as an irreversible inhibitor of chymotrypsin-like serine proteases. A primary target of this compound in the context of cellular biology is the Ca2+-regulated nuclear scaffold protease (CRNSP). By inhibiting this and potentially other proteases, this compound serves as a valuable chemical tool for investigating the molecular mechanisms underlying cellular transformation, the process by which normal cells acquire cancerous phenotypes. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and detailed protocols for its application in cellular transformation research.

Introduction

Cellular transformation is a multistep process involving genetic and epigenetic alterations that lead to dysregulation of key signaling pathways controlling cell growth, proliferation, and survival. Proteases play critical roles in this process by modulating the activity of various proteins involved in these pathways. This compound, as a potent and relatively selective protease inhibitor, allows researchers to probe the function of specific proteases in the complex network of events that drive cancer development. Its primary known target, the Ca2+-regulated nuclear scaffold protease (CRNSP), is implicated in the breakdown of the nuclear lamina, a critical process in cell division and apoptosis.[1] Furthermore, some evidence suggests that this compound may also target other cellular components like ATP-dependent helicases, highlighting the importance of careful experimental design and interpretation.[2]

Mechanism of Action

This compound is a member of the chloromethylketone class of protease inhibitors. Its mechanism of action involves the formation of a covalent bond with the active site histidine residue of the target serine protease. The peptide sequence (Ala-Ala-Pro-Phe) provides specificity for chymotrypsin-like proteases, which preferentially cleave after bulky hydrophobic amino acids like phenylalanine. The chloromethylketone group acts as a reactive electrophile that alkylates the histidine residue in the catalytic triad of the protease, leading to irreversible inhibition.

The inhibition of CRNSP by this compound is of particular interest in cellular transformation. CRNSP is a serine protease associated with the nuclear scaffold, and its activity is stringently regulated by calcium ions.[1] This protease has been shown to selectively cleave nuclear lamins, proteins that provide structural integrity to the nucleus.[1] The disassembly and reassembly of the nuclear lamina are crucial events during mitosis. By inhibiting CRNSP, this compound can disrupt these processes, potentially leading to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Effects of this compound

While specific IC50 values for this compound in various cancer cell lines are not extensively documented in publicly available literature, the following table summarizes hypothetical quantitative data based on typical experimental outcomes for protease inhibitors in cellular transformation studies. This table is intended to serve as a template for organizing and presenting experimental data.

| Cell Line | Assay Type | Parameter Measured | This compound Concentration (µM) | Effect (% of Control) | Reference |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | Cell Proliferation | 10 | 75% | Hypothetical |

| 50 | 40% | Hypothetical | |||

| 100 | 15% | Hypothetical | |||

| HeLa (Cervical Cancer) | Apoptosis (Annexin V) | % Apoptotic Cells | 50 | 35% | Hypothetical |

| A549 (Lung Cancer) | Cell Cycle (Flow Cytometry) | % G2/M Arrest | 50 | 60% | Hypothetical |

| PC-3 (Prostate Cancer) | Western Blot | p21 Protein Levels | 50 | 250% | Hypothetical |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell proliferation and viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from a stock solution. Ensure the final DMSO concentration is below 0.1% in all wells.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

This protocol describes the detection of changes in protein expression (e.g., cell cycle regulators, apoptosis markers) in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-cyclin B1, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Mandatory Visualizations

Caption: Experimental workflow for investigating the effects of this compound on cancer cells.

Caption: Hypothesized mechanism of this compound in counteracting cellular transformation.

Conclusion

This compound is a valuable tool for dissecting the role of specific chymotrypsin-like serine proteases, particularly the Ca2+-regulated nuclear scaffold protease, in cellular transformation. Its ability to irreversibly inhibit target enzymes allows for the study of downstream effects on cell viability, apoptosis, and cell cycle progression. The provided protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the complex signaling pathways involved in cancer development and for the potential identification of novel therapeutic targets. Further research is warranted to fully characterize the complete target profile of this compound and to explore its potential as a lead compound in drug discovery efforts.

References

A Technical Guide to Z-APF-CMK and its Application in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the use of Z-APF-CMK (Benzyloxycarbonyl-Alanine-Phenylalanine-Chloromethylketone) and related peptide chloromethylketones in immunology research. It details the core mechanisms, experimental applications, and key signaling pathways associated with this class of inhibitors, focusing on their role in elucidating the function of key immune proteases.

Core Mechanism of Action: Irreversible Protease Inhibition

This compound belongs to the class of peptide chloromethylketones, which are mechanism-based irreversible inhibitors of certain serine and cysteine proteases. The inhibitor's peptide sequence (Ala-Pro-Phe) mimics the natural substrate of the target protease, providing specificity. The chloromethylketone (CMK) moiety acts as a reactive "warhead." Upon binding to the enzyme's active site, the CMK group forms a stable, covalent bond with a critical histidine residue within the catalytic triad, leading to irreversible inactivation of the enzyme.

In the context of immunology, this inhibitory action is primarily leveraged to study chymotrypsin-like serine proteases. A paramount example is Granzyme B, a potent pro-apoptotic enzyme secreted by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1] While this compound is known to inhibit chymotrypsin-like proteases, a closely related compound, Z-AAD-CMK, is a well-documented and selective inhibitor of Granzyme B.[1][2] This guide will focus on the Granzyme B pathway, a major area of investigation using this class of inhibitors.

The Granzyme B Signaling Pathway: A Target for Immunological Study

Granzyme B is a cornerstone of the adaptive and innate immune response against virally infected and cancerous cells. After being released from cytotoxic lymphocytes, it enters target cells with the help of the pore-forming protein perforin.[1] Once inside the cytosol, Granzyme B initiates apoptosis through a multi-pronged approach:

-

Direct Caspase Activation: Granzyme B can directly cleave and activate key executioner caspases, most notably pro-caspase-3.[3][4]

-

Mitochondrial Pathway Amplification: It cleaves the BH3-only protein Bid to its truncated form, tBid.[5] tBid translocates to the mitochondria, inducing the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO, which leads to the activation of the caspase-9-initiated apoptosome and subsequent robust caspase-3 activation.[6]

This compound and its analogues intervene at the apex of this intracellular cascade by directly neutralizing Granzyme B, thereby preventing all downstream apoptotic events.

Caption: Granzyme B apoptosis pathway and the inhibition point of this compound.

Quantitative Data on Peptide-CMK Inhibitors

Precise IC50 values for this compound are not widely reported in the literature. However, data from experiments using the closely related and well-characterized Granzyme B inhibitor, Z-AAD-CMK, provide a strong reference for effective concentrations in cellular assays.

| Inhibitor | Target | Assay Type | Effective Concentration | Cell System | Outcome | Reference |

| Z-AAD-CMK | Granzyme B | Co-culture | 10 ng/mL | Human Keratinocytes + CD8+ T Cells | Inhibited IL-18 activation & IFN-γ secretion | [2] |

| Z-AAD-CMK | Granzyme B | Co-culture | 50 μM | OSC-3 Cells + LAK Cells | Reduced DNA fragmentation & caspase-3 activity | [2] |

| Z-AAD-CMK | Granzyme B | Cellular | Not Specified | HANK-1 (NK Lymphoma) Cells | Decreased cleavage of PARP-1 | [7] |

Note: The data presented is for Z-AAD-CMK, a structural and functional analogue used to study Granzyme B inhibition.

Experimental Protocols

This protocol is adapted from commercially available inhibitor screening kits and provides a direct method to quantify the inhibitory potential of compounds like this compound against purified Granzyme B.[8]

A. Materials:

-

Active Human Granzyme B Enzyme

-

Granzyme B Assay Buffer

-

Granzyme B Substrate (e.g., Ac-IEPD-AFC)

-

This compound (or test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well flat bottom, black microplate

-

Fluorescence microplate reader (Ex/Em = 380/500 nm)

B. Methodology:

-

Enzyme Preparation: Reconstitute and dilute the Granzyme B enzyme with the assay buffer to the desired working concentration.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO in assay buffer).

-

Reaction Setup: To each well of the 96-well plate, add:

-

50 µL of the diluted Granzyme B enzyme solution.

-

25 µL of the diluted this compound or vehicle control.

-

-

Pre-incubation: Mix gently and incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the Granzyme B substrate solution to each well. Mix well.

-

Measurement: Immediately begin reading the fluorescence (Ex/Em = 380/500 nm) in kinetic mode at 37°C for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

Data Analysis: Calculate the rate of substrate hydrolysis (slope of the kinetic curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against inhibitor concentration to calculate the IC50 value.

Caption: Workflow for an in vitro Granzyme B fluorometric inhibition assay.

This protocol assesses the ability of this compound to protect target cells from apoptosis induced by cytotoxic lymphocytes.

A. Materials:

-

Effector Cells: Activated human CTLs or NK cells.

-

Target Cells: A suitable cell line (e.g., Jurkat T-cells) labeled with a viability dye (e.g., Calcein-AM) or a radioactive label (e.g., ⁵¹Cr).

-

Complete cell culture medium.

-

This compound.

-

Reagents for apoptosis detection (e.g., Caspase-3/7 activity reagent, Annexin V/PI staining kit, or lysis buffer for Western blotting).

B. Methodology:

-

Target Cell Preparation: Harvest and wash target cells. If required, label them with Calcein-AM or ⁵¹Cr according to the manufacturer's protocol. Resuspend at a concentration of 1x10⁵ cells/mL.

-

Inhibitor Treatment: Pre-incubate the target cells with various concentrations of this compound (and a vehicle control) for 1 hour at 37°C. This step allows the cell-permeable inhibitor to enter the cells.

-

Co-culture: In a 96-well plate, mix the pre-treated target cells with the effector cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).

-

Incubation: Incubate the co-culture for 4-6 hours at 37°C to allow for cell-mediated killing.

-

Apoptosis Measurement:

-

For Cytotoxicity (Release Assay): Centrifuge the plate and measure the amount of Calcein-AM or ⁵¹Cr released into the supernatant, which is proportional to cell lysis.

-

For Caspase Activity: Add a luminogenic or fluorogenic caspase-3/7 substrate directly to the wells and measure the signal according to the manufacturer's instructions.

-

For Western Blot: Lyse the cells, run the protein on an SDS-PAGE gel, and blot for cleaved PARP-1 or cleaved Caspase-3 as markers of apoptosis.[7]

-

Applications and Logical Relationships in Research

This compound is a valuable tool for dissecting the specific contributions of Granzyme B and related proteases in various immunological processes. Its primary application is to functionally block the protease, allowing researchers to observe the consequences.

-

Defining Effector Mechanisms: It helps differentiate the role of the granule exocytosis pathway (which is inhibited by this compound) from other killing mechanisms like the Fas/FasL pathway.

-

Studying Cytokine Processing: Some inflammatory cytokines, like IL-18, can be processed and activated by Granzyme B. Inhibitors can clarify the role of Granzyme B in cytokine network regulation.[2]

-

Therapeutic Research: By inhibiting a key driver of cell death, these compounds can be used to investigate the potential for mitigating tissue damage in inflammatory conditions or autoimmune diseases where cytotoxic lymphocytes are implicated.

Caption: Logical role of this compound as an inhibitor in immune cell function.

References

- 1. mybiosource.com [mybiosource.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Granzyme B short-circuits the need for caspase 8 activity during granule-mediated cytotoxic T-lymphocyte killing by directly cleaving Bid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase activation by granzyme B is indirect, and caspase autoprocessing requires the release of proapoptotic mitochondrial factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. content.abcam.com [content.abcam.com]

Investigating the Biological Pathways Affected by Z-APF-CMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-APF-CMK (Benzyloxycarbonyl-Alanine-Phenylalanine-chloromethylketone) is a specific, irreversible inhibitor of the Ca2+-regulated nuclear scaffold protease (CRNSP). This chymotrypsin-like serine protease plays a critical role in the structural integrity of the cell nucleus through its targeted cleavage of A-type lamins. By inhibiting CRNSP, this compound serves as a valuable molecular tool to investigate the intricate signaling pathways governed by nuclear calcium, lamin dynamics, and their collective impact on cellular processes such as apoptosis, cell cycle regulation, and gene expression. This technical guide provides an in-depth overview of the biological pathways affected by this compound, methodologies for its use in key experiments, and a summary of its known and inferred mechanisms of action.

Introduction to this compound and its Target: CRNSP

This compound is a peptide-based chloromethylketone inhibitor designed to specifically target and covalently modify the active site of the Ca2+-regulated nuclear scaffold protease (CRNSP)[1]. CRNSP is a serine protease with chymotrypsin-like substrate specificity, meaning it preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues, such as phenylalanine, tyrosine, and tryptophan.

The primary known substrate of CRNSP is the A-type nuclear lamins (lamin A and lamin C)[1]. Lamins are intermediate filament proteins that form the nuclear lamina, a fibrillar network underlying the inner nuclear membrane. The nuclear lamina is crucial for maintaining nuclear shape and size, organizing chromatin, and regulating transcription. The activity of CRNSP is tightly regulated by intracellular calcium levels, suggesting its involvement in calcium-dependent signaling pathways that originate or act within the nucleus[1].

Core Biological Pathways Modulated by this compound

Inhibition of CRNSP by this compound can be expected to influence several fundamental biological pathways:

-

Nuclear Lamina Integrity and Dynamics: By preventing the cleavage of A-type lamins, this compound helps maintain the structural integrity of the nuclear lamina. This has implications for processes that require dynamic rearrangements of the nuclear envelope, such as mitosis and cell migration.

-

Calcium-Dependent Nuclear Signaling: Nuclear calcium signals are distinct from cytosolic calcium fluctuations and are known to regulate gene transcription and other nuclear events[2][3][4][5]. As CRNSP is activated by calcium, this compound can be used to dissect the downstream effects of nuclear calcium transients that are mediated by lamin cleavage.

-

Apoptosis: The breakdown of the nuclear lamina is a hallmark of apoptosis. While caspases are the primary proteases responsible for lamin cleavage during apoptosis, the involvement of other proteases like CRNSP in specific contexts cannot be ruled out. This compound can help elucidate the role of CRNSP-mediated lamin degradation in apoptotic pathways.

-

Gene Expression and Chromatin Organization: The nuclear lamina interacts with chromatin and influences its organization and, consequently, gene expression. By stabilizing the lamina, this compound may indirectly affect the expression of genes whose regulation is dependent on their spatial positioning within the nucleus.

Quantitative Data

Currently, specific quantitative data for this compound, such as IC50 and Ki values for CRNSP inhibition, are not widely available in the public domain. Researchers will likely need to determine these parameters empirically for their specific experimental systems.

| Parameter | Value | Notes |

| IC50 | Not available | The half-maximal inhibitory concentration. This value is dependent on substrate concentration. |

| Ki | Not available | The inhibition constant, which provides a measure of the inhibitor's binding affinity to the enzyme. |

Experimental Protocols

In Vitro CRNSP Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound on CRNSP activity using a fluorogenic substrate.

Materials:

-

Purified or recombinant CRNSP enzyme

-

This compound (stock solution in DMSO)

-

Fluorogenic chymotrypsin substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the microplate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

-

Add the CRNSP enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using the plate reader.

-

Calculate the initial reaction velocities (V) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis of Lamin A/C Cleavage

This protocol details how to assess the effect of this compound on lamin A/C cleavage in cultured cells.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound

-

Inducing agent for lamin cleavage (e.g., ionomycin to increase intracellular Ca2+)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Lamin A/C

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Induce lamin cleavage by treating cells with an appropriate stimulus (e.g., ionomycin).

-

After the desired incubation time, wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the extent of lamin A/C cleavage and the inhibitory effect of this compound.

Visualizations

This compound Mechanism of Action

Experimental Workflow for Assessing this compound Efficacy

Signaling Pathway Overview

Conclusion

This compound is a potent and specific tool for the investigation of biological pathways regulated by the Ca2+-regulated nuclear scaffold protease. Its ability to prevent the cleavage of A-type lamins allows researchers to probe the roles of nuclear lamina dynamics in a variety of cellular contexts. While further characterization of its quantitative inhibitory properties is needed, the experimental frameworks provided in this guide offer a solid starting point for utilizing this compound to unravel the complex interplay between nuclear calcium signaling, nuclear architecture, and cellular function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism regulating nuclear calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of calcium signals in the nucleus by a nucleoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of calcium signals in the nucleus by a nucleoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear calcium signaling: a cell within a cell - PMC [pmc.ncbi.nlm.nih.gov]

Z-APF-CMK's CAS number, molecular weight, and formula.

For researchers, scientists, and drug development professionals, Z-APF-CMK (Z-Ala-Pro-Phe-chloromethylketone) is a valuable tool for investigating the intricacies of cellular processes regulated by specific proteases. This in-depth guide provides comprehensive data on its chemical properties, mechanism of action, experimental protocols, and its role in relevant signaling pathways.

Core Properties of this compound

This compound is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its specificity is dictated by the peptide sequence (Ala-Pro-Phe), which mimics the substrate recognition site of its target enzymes. The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with the active site of the protease, leading to its irreversible inactivation.

| Property | Value | Reference |

| CAS Number | 217658-18-9 | [1] |

| Molecular Weight | 499.99 g/mol | [1] |

| Molecular Formula | C₂₆H₃₀ClN₃O₅ | [1] |

Mechanism of Action and Biological Target

This compound is a specific inhibitor of the Ca²⁺-regulated nuclear scaffold protease (CRNSP). This protease, which exhibits a chymotrypsin-like substrate preference, plays a crucial role in the breakdown of the nuclear lamina through the cleavage of lamins A/C. The activity of CRNSP is tightly regulated by intracellular calcium levels, suggesting its involvement in dynamic cellular events such as mitosis and apoptosis. By inhibiting CRNSP, this compound effectively blocks the degradation of lamin B1, making it an essential tool for studying the integrity and dynamics of the nuclear envelope.

Interestingly, related research on a similar compound, AAPF-CMK, suggests that the chloromethylketone moiety may also target other proteins, such as ATP-dependent helicases and SAP-domain proteins. This highlights the potential for off-target effects and underscores the importance of careful experimental design and interpretation of results.

Experimental Protocols

Solubility and Stock Solution Preparation

-

Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5 mg of this compound (MW: 499.99) in 1.0 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

-

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against its target protease, CRNSP, or other related proteases.

-

Prepare the reaction buffer: A suitable buffer for CRNSP activity would typically be a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4) supplemented with CaCl₂ to ensure the calcium-dependent activity of the enzyme.

-

Enzyme Preparation: Purify or obtain a commercially available source of the target protease. Dilute the enzyme in the reaction buffer to a working concentration. The optimal concentration should be determined empirically through enzyme titration experiments.

-

Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in the reaction buffer to achieve a range of desired final concentrations in the assay.

-

Assay Procedure: a. In a microplate, add the reaction buffer, the diluted this compound solution (or DMSO as a vehicle control), and the diluted enzyme solution. b. Incubate the mixture for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for the protease. d. Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the IC₅₀ value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Assays to Study Inhibition of Lamin Degradation

This protocol outlines a general method to investigate the effect of this compound on lamin degradation in cultured cells.

-

Cell Culture: Culture the cells of interest to the desired confluency in appropriate growth medium.

-

Induction of Lamin Degradation: Treat the cells with an agent known to induce apoptosis or nuclear envelope breakdown, which will trigger the degradation of lamins. This could be a chemical inducer (e.g., staurosporine) or another experimental stimulus.

-

Inhibitor Treatment: Co-treat the cells with the inducing agent and various concentrations of this compound (and a vehicle control). The optimal concentration of this compound should be determined through a dose-response experiment.

-

Cell Lysis and Protein Extraction: After the treatment period, harvest the cells and lyse them to extract total protein or nuclear protein fractions.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Probe the membrane with a primary antibody specific for lamin B1 or other lamins of interest. c. Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the intensity of the lamin bands to determine the extent of degradation in the different treatment groups. A reduction in the degradation of lamins in the this compound-treated cells compared to the control would indicate the inhibitory effect of the compound.

Signaling Pathway Involvement

This compound's primary target, the Ca²⁺-regulated nuclear scaffold protease, is intricately linked to nuclear calcium signaling pathways that govern gene expression and nuclear architecture. An increase in nuclear calcium concentration can lead to the activation of CRNSP, resulting in the cleavage of nuclear lamins. This process can cause the dissociation of transcription factors and other regulatory proteins from the nuclear lamina, thereby modulating their activity and influencing gene expression. For instance, the transcription factor CREB's activity is known to be regulated by its association with the nuclear lamina, which can be disrupted by lamin cleavage.

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for studying this compound.

Caption: Proposed signaling pathway involving Ca²⁺, CRNSP, and lamin cleavage, and the inhibitory action of this compound.

Caption: A typical experimental workflow to investigate the inhibitory effect of this compound on lamin degradation in cells.

References

Z-APF-CMK: A Technical Guide to Solubility and Stability in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the irreversible protease inhibitor, Z-APF-CMK (N-carbobenzoxy-L-alanyl-L-alanyl-L-phenylalanine chloromethyl ketone). Understanding the behavior of this compound in various research buffers is critical for ensuring experimental reproducibility and the validity of results. This document offers a summary of available data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Solubility of this compound

This compound is a peptide-based inhibitor and its solubility is influenced by its amino acid composition and the presence of the hydrophobic chloromethyl ketone (CMK) group. While quantitative solubility data in specific aqueous research buffers is not extensively published, general guidelines for similar peptide inhibitors provide a strong starting point for its dissolution. The recommended approach is to first attempt dissolution in a non-aqueous solvent to create a concentrated stock solution, which can then be diluted into the desired aqueous experimental buffer.

Table 1: Solubility and Stock Solution Preparation of this compound

| Solvent/Buffer System | Recommendation | Remarks |

| Primary Solvents (for stock solutions) | ||

| Dimethyl Sulfoxide (DMSO) | Highly Recommended . Prepare stock solutions up to 20 mM in dry (≥99.9%) DMSO.[1] | DMSO is a versatile solvent for many peptide inhibitors. The use of dry DMSO is crucial to prevent hydrolysis of the compound. |

| Dimethylformamide (DMF) | Recommended. | An alternative polar aprotic solvent to DMSO. |

| Acetonitrile, Methanol | Possible. | Can be attempted if DMSO or DMF are not suitable for the experimental setup. |

| Aqueous Buffers (for working solutions) | ||

| Water | Attempt first for initial solubility tests. | Due to the hydrophobic nature of the peptide and CMK group, solubility in purely aqueous solutions may be limited. |

| Weakly Acidic Solutions (e.g., 10-30% Acetic Acid) | Can be used if insoluble in water. | May be necessary for peptides with a net positive charge. |

| Weakly Basic Solutions (e.g., <50 µL NH4OH) | Can be used if insoluble in water. | May be necessary for peptides with a net negative charge. |

| Phosphate-Buffered Saline (PBS), Tris, HEPES | Dilute from a concentrated stock (e.g., in DMSO). | Direct dissolution in these buffers is likely to be challenging. The final concentration of the organic solvent in the working solution should be minimized and controlled for across experiments. |

Stability of this compound

The stability of this compound is paramount for its inhibitory activity. The chloromethyl ketone moiety is susceptible to hydrolysis, particularly in aqueous solutions. Therefore, proper storage and handling are essential.

Table 2: Stability and Storage of this compound

| Condition | Recommendation | Remarks |

| Solid Form | Store at -20°C in a desiccator. | Reported to be stable for at least one year under these conditions. Allow the container to warm to room temperature before opening to prevent condensation. |

| Stock Solutions (in dry DMSO) | Store at -20°C. | Stable for 6-8 months when stored properly.[1] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended. |

| Aqueous Working Solutions | Prepare fresh for each experiment. | The stability of this compound in aqueous buffers is expected to be limited due to hydrolysis of the CMK group. It is best to add the inhibitor to the experimental buffer immediately before use. |

Mechanism of Action of this compound

This compound is a specific and irreversible inhibitor of the Ca²⁺-regulated nuclear scaffold protease (CRNSP), which is a serine protease. The inhibitory mechanism involves the formation of a covalent bond between the chloromethyl ketone group of this compound and a critical serine or cysteine residue within the active site of the protease. This covalent modification permanently inactivates the enzyme.

Figure 1. Covalent inhibition of CRNSP by this compound.

The activity of CRNSP is regulated by intracellular calcium levels. An increase in cytosolic Ca²⁺ can lead to the activation of this nuclear protease.

Figure 2. Simplified signaling pathway of CRNSP activation and inhibition.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in protease activity assays and cell-based experiments. It is crucial to empirically determine the optimal concentrations and incubation times for each specific experimental system.

In Vitro Protease Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on a purified protease or a protease in a cell lysate.

Figure 3. Workflow for an in vitro protease inhibition assay.

Materials:

-

Purified protease or cell lysate containing the protease of interest.

-

Fluorogenic or chromogenic protease substrate.

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like CaCl₂ if required for protease activity).

-

This compound stock solution (e.g., 20 mM in dry DMSO).

-

96-well microplate (black or clear, depending on the substrate).

-

Microplate reader.

Procedure:

-

Prepare Reagents:

-

Dilute the protease to the desired concentration in cold assay buffer.

-

Prepare a series of dilutions of this compound from the stock solution into the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

Prepare the substrate solution in the assay buffer according to the manufacturer's instructions.

-

-

Pre-incubation:

-

In a 96-well plate, add the diluted protease.

-

Add the diluted this compound or vehicle control to the wells containing the protease.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for the inhibition to occur.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Incubation and Measurement:

-

Immediately place the plate in a microplate reader pre-set to the optimal temperature for the assay.

-

Measure the signal (fluorescence or absorbance) at regular intervals for a specific duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Determine the reaction rates from the linear portion of the signal versus time plot.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cell-Based Assay for Protease Inhibition

This protocol outlines a general method for treating cultured cells with this compound to assess its effect on intracellular protease activity or a downstream cellular process.

Figure 4. General workflow for a cell-based assay with this compound.

Materials:

-

Adherent or suspension cells in culture.

-

Appropriate cell culture medium and supplements.

-

Multi-well cell culture plates.

-

This compound stock solution (e.g., 20 mM in dry DMSO).

-

Reagents for the chosen endpoint assay (e.g., MTT, Caspase-Glo, etc.).

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and recover overnight.

-

-

Cell Treatment:

-

Prepare fresh dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO in medium). The final DMSO concentration should typically be below 0.5% (v/v) to avoid solvent toxicity.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) in a cell culture incubator (37°C, 5% CO₂).

-

-

Endpoint Assay:

-

After the incubation period, perform the chosen assay to measure the effect of this compound. This could be:

-

Cell Viability/Cytotoxicity Assay: (e.g., MTT, MTS, or LDH release assay) to determine the toxic effects of the inhibitor.

-

Apoptosis Assay: (e.g., Annexin V/PI staining, caspase activity assay) if the inhibited protease is involved in apoptosis.

-

Western Blot: To analyze the levels of specific proteins that are substrates of the target protease.

-

Reporter Gene Assay: If the protease activity is linked to a reporter gene expression system.

-

-

-

Data Analysis:

-

Quantify the results from the endpoint assay and normalize them to the vehicle control.

-

Plot the results against the concentration of this compound to determine the dose-response relationship.

-

Disclaimer: The information provided in this guide is for research purposes only. The experimental protocols are intended as a starting point and should be optimized for your specific application. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information on the handling and storage of this compound.

References

In-Depth Technical Guide to Z-APF-CMK: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the serine protease inhibitor Z-APF-CMK (N-carbobenzoxy-L-alanyl-L-alanyl-L-phenylalanine chloromethyl ketone). It details essential safety precautions, proper handling procedures, and in-depth experimental protocols for its use in the laboratory.

Core Properties and Specifications

This compound is a peptide-based irreversible inhibitor of certain serine proteases. Its chloromethyl ketone (CMK) moiety forms a covalent bond with the active site histidine residue of the target protease, leading to irreversible inhibition. While initially identified as a specific inhibitor of Ca2+-regulated nuclear scaffold protease (CRNSP), it is also known to inhibit other chymotrypsin-like serine proteases, such as granzyme B.

| Property | Value | Source |

| Molecular Formula | C26H30ClN3O5 | MedchemExpress |

| Molecular Weight | 499.99 g/mol | MedchemExpress |

| Target Proteases | Ca2+-regulated nuclear scaffold protease (CRNSP), Granzyme B | MedchemExpress, Calbiochem |

| Inhibitory Activity (Representative) | ID50 = 300 nM for granzyme B (for the similar compound Z-AAD-CMK) | Calbiochem |

| Appearance | Typically a white to off-white solid | Calbiochem |

| Solubility | Soluble in DMSO and ethanol | Enzo Life Sciences[1] |

Safety Precautions and Handling

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not located. The following safety precautions are based on the general properties of peptide chloromethyl ketones and standard laboratory safety practices. Researchers should handle this compound with care and perform their own risk assessment.

2.1. Hazard Identification

-

Potential Health Effects: The toxicological properties of this compound have not been thoroughly investigated. As a reactive chloromethyl ketone, it should be considered a hazardous substance.

-

Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

-

-

Reactivity: The chloromethyl ketone group is reactive and can covalently modify proteins.

2.2. Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: If working with the powder form and there is a risk of aerosolization, use a certified respirator.

2.3. Handling and Storage

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid creating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is -20°C for long-term stability.

-

Protect from light and moisture.

-

2.4. First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

2.5. Accidental Release Measures

-

Wear appropriate PPE.

-

Sweep up the spilled solid material, avoiding dust formation.

-

Place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

Preparation of Stock Solutions

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in an appropriate solvent such as DMSO or 100% ethanol to a concentration of 10-20 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

In Vitro Granzyme B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available granzyme B activity assay kits and can be used to determine the inhibitory potential of this compound.[2][3][4]

Materials:

-

Recombinant human granzyme B

-

Fluorogenic granzyme B substrate (e.g., Ac-IEPD-AFC)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

-

This compound stock solution

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 380/500 nm for AFC-based substrates)

Procedure:

-

Prepare Assay Buffer: Prepare the assay buffer and warm to the desired reaction temperature (e.g., 37°C).

-

Prepare Reagents:

-

Granzyme B Solution: Dilute the recombinant granzyme B in assay buffer to the desired working concentration.

-

Substrate Solution: Dilute the fluorogenic substrate in assay buffer to the desired working concentration.

-

This compound Dilutions: Prepare a serial dilution of the this compound stock solution in assay buffer to test a range of concentrations.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the following:

-

Blank (No Enzyme): Assay buffer and substrate solution.

-

Positive Control (No Inhibitor): Granzyme B solution and assay buffer.

-

Inhibitor Wells: Granzyme B solution and the corresponding this compound dilution.

-

-

The final volume in each well should be consistent.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound compared to the positive control.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

Visualizations

Experimental Workflow for Granzyme B Inhibition Assay

Caption: Workflow for determining the inhibitory activity of this compound on Granzyme B.

Granzyme B-Mediated Apoptosis Signaling Pathway

Caption: Inhibition of Granzyme B-mediated apoptosis by this compound.

References

Methodological & Application

Standard protocol for using Z-APF-CMK in cell culture experiments.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-APF-CMK (Benzyloxycarbonyl-Alanine-Proline-Phenylalanine-chloromethylketone) is a synthetic peptide derivative that functions as an irreversible inhibitor of chymotrypsin-like serine proteases. Its primary intracellular target is the Ca2+-regulated nuclear scaffold protease (CRNSP). By covalently modifying the active site histidine residue, this compound effectively blocks the proteolytic activity of its target enzymes. This inhibitory action makes it a valuable tool for investigating the roles of specific proteases in various cellular processes, including cell signaling, apoptosis, and proliferation. These application notes provide a comprehensive guide for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound is a cell-permeable inhibitor that specifically targets chymotrypsin-like proteases. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine of the protease, leading to irreversible inhibition. While its primary target is CRNSP, researchers should be aware of potential off-target effects. A similar compound, AAPF-CMK, has been shown to interact with ATP-dependent helicases and SAP-domain proteins, suggesting that this compound may also have secondary targets that could influence experimental outcomes.

Studies on related chloromethylketone-containing peptides, such as z-L-CMK and z-FA-CMK, have indicated that they can induce apoptosis and necrosis in cell lines like Jurkat T cells. This cytotoxicity appears to be mediated through the induction of oxidative stress, providing a potential, though not definitively confirmed, mechanism for the cellular effects of this compound.

Data Presentation

The following table summarizes the effective concentrations and observed effects of this compound and related compounds in various cell lines. This data is intended to serve as a starting point for experimental design, and optimal concentrations should be determined empirically for each specific cell line and experimental condition.

| Compound | Cell Line | Concentration | Incubation Time | Observed Effect |

| z-L-CMK | Jurkat T cells | Low Concentration | Not Specified | Induction of apoptosis. |

| z-L-CMK | Jurkat T cells | High Concentration | Not Specified | Induction of necrosis. |

| z-FA-CMK | Jurkat T cells | Low Concentration | Not Specified | Induction of apoptosis via oxidative stress. |

| z-FA-CMK | Jurkat T cells | High Concentration | Not Specified | Induction of necrosis via oxidative stress. |

Experimental Protocols

Protocol 1: General Procedure for Treating Cells with this compound

This protocol provides a basic framework for treating adherent or suspension cells with this compound.

Materials:

-

This compound powder

-

Anhydrous DMSO (for stock solution)

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest

-

Sterile microcentrifuge tubes

-

Sterile, tissue culture-treated plates or flasks

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

-

Cell Seeding:

-

Adherent cells: Seed cells in tissue culture plates at a density that will allow them to reach 50-70% confluency at the time of treatment.

-

Suspension cells: Seed cells in tissue culture flasks or plates at a density appropriate for the specific cell line.

-

-

Cell Treatment:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.

-

Remove the existing medium from the cells and replace it with the medium containing this compound. For suspension cells, add the this compound-containing medium directly to the culture.

-

Include a vehicle control by treating a parallel set of cells with the same concentration of DMSO used in the this compound treatment.

-

-

Incubation:

-

Incubate the cells for the desired period. The incubation time will depend on the specific assay and should be optimized.

-

-

Downstream Analysis:

-

Following incubation, harvest the cells for downstream analysis, such as cell viability assays, western blotting, or protease activity assays.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.

-

At the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting.

-

Measure the absorbance at 570 nm using a 96-well plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of Protein Expression

This protocol is for analyzing changes in protein expression in response to this compound treatment.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper (for adherent cells)

-

Microcentrifuge

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.[1]

-

Add ice-cold lysis buffer to the dish and scrape the adherent cells.[1] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and Electrophoresis:

-

Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Mandatory Visualizations

Caption: Experimental workflow for using this compound in cell culture.

Caption: Potential mechanism of action for this compound.

References

Application Notes and Protocols: Z-APF-CMK Based Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Pro-Phe-CMK (Z-APF-CMK) is a synthetic peptide chloromethylketone that acts as an irreversible inhibitor of certain serine proteases, particularly those with chymotrypsin-like activity. The specificity of the inhibitor is determined by the peptide sequence (Ala-Pro-Phe), which mimics the substrate recognition motif of the target proteases. The chloromethylketone (CMK) moiety forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to permanent inactivation.[1] This makes this compound a valuable tool for studying the physiological and pathological roles of these enzymes and for screening potential therapeutic agents.

These application notes provide a detailed protocol for conducting an enzyme inhibition assay using this compound. The principles and methods described herein are applicable to a range of serine proteases and can be adapted for high-throughput screening applications.

Principle of the Assay

The this compound based enzyme inhibition assay is designed to quantify the inhibitory potency of the compound against a target serine protease. The assay measures the enzymatic activity by monitoring the hydrolysis of a synthetic fluorogenic or chromogenic substrate. In the presence of this compound, the enzyme is progressively and irreversibly inhibited, resulting in a time-dependent decrease in the rate of substrate cleavage. The rate of inhibition can be determined by measuring the residual enzyme activity at different time points and inhibitor concentrations. This allows for the calculation of key inhibitory parameters, such as the second-order rate constant (kobs/[I]) or the concentration of inhibitor that causes 50% inhibition (IC50) after a fixed incubation time.

Materials and Reagents

-

Target Serine Protease: (e.g., chymotrypsin, cathepsin G, or other relevant protease)

-

This compound: (CAS No. 187775-45-9)

-

Fluorogenic or Chromogenic Substrate: Specific for the target enzyme (e.g., Boc-Val-Leu-Lys-NHMec for plasmin-like proteases).[2]

-

Assay Buffer: Buffer composition should be optimized for the specific enzyme, but a common starting point is PBS, pH 7.4 or Tris-buffered saline (TBS).

-

Dimethyl Sulfoxide (DMSO): For dissolving this compound and the substrate.

-

96-well Microplates: Black plates for fluorescence-based assays or clear plates for absorbance-based assays.

-

Microplate Reader: Capable of kinetic fluorescence or absorbance measurements at a controlled temperature.

Experimental Protocols

Reagent Preparation

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the target enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to give a linear reaction rate over the desired time course.

-